Array ( [bid] => 8265362 )
1-Amino-3,6,9,12,15,18,21-heptaoxatricosane-1,23-diol is a chemical compound characterized by its long-chain structure and multiple ether linkages. Its molecular formula is C₁₆H₃₅NO₉, with a molecular weight of approximately 371.48 g/mol. This compound features a primary amino group and seven ether (–O–) linkages distributed throughout its carbon chain. The presence of both hydrophilic (due to the hydroxyl and amino groups) and hydrophobic regions allows it to exhibit unique properties, making it suitable for various applications in chemical synthesis and biological studies .
These reactions are crucial for synthesizing derivatives that may have enhanced biological activity or improved physical properties .
The synthesis of 1-amino-3,6,9,12,15,18,21-heptaoxatricosane-1,23-diol can involve several methods:
1-Amino-3,6,9,12,15,18,21-heptaoxatricosane-1,23-diol has potential applications in various fields:
These applications demonstrate its versatility and importance in both chemical synthesis and practical uses .
Interaction studies involving 1-amino-3,6,9,12,15,18,21-heptaoxatricosane-1,23-diol are essential for understanding its behavior in biological systems. Key areas of interest include:
Such studies are crucial for optimizing its applications in pharmaceuticals and biotechnology .
Several compounds share structural similarities with 1-amino-3,6,9,12,15,18,21-heptaoxatricosane-1,23-diol. Here is a comparison highlighting their uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Octaethylene Glycol | C₁₆H₃₄O₉ | Base structure without amino group; used as a solvent and plasticizer. |
| Polyethylene Glycol | C₈H₁₈O₄ | Shorter chain; widely used in pharmaceuticals and cosmetics. |
| 2-Aminoethyl Methacrylate | C₇H₁₃NO₂ | Contains an amino group; used in polymer synthesis. |
1-Amino-3,6,9,12,15,18,21-heptaoxatricosane-1,23-diol stands out due to its unique combination of hydrophilic and hydrophobic regions along with its amino functionality which enhances its interaction potential compared to these similar compounds .
Solid-phase synthesis has emerged as a robust method for producing monodisperse PEG derivatives, circumventing traditional challenges associated with solution-phase polymerization. A pivotal study demonstrated the synthesis of PEGs with 8–12 ethylene glycol units using a polystyrene Wang resin support. The process involves three iterative steps:
For 1-amino-3,6,9,12,15,18,21-heptaoxatricosane-1,23-diol, the amino group is introduced via a protected amine monomer during the coupling phase. For instance, tert-butyloxycarbonyl (Boc)-protected aminoethyl glycol building blocks can be sequentially added to the resin, ensuring precise control over chain length and functionality. This method achieves near-monodisperse products (dispersity ≤1.02) without chromatographic purification, critical for pharmaceutical applications requiring batch consistency.
| Parameter | Value/Description | Source |
|---|---|---|
| Purity | >99% (by ESI-MS and MALDI-TOF) | |
| Yield per cycle | 98–99% (optimized conditions) | |
| Maximum chain length | 45 ethylene glycol units |
Orthogonal protection is essential for selectively modifying the amino and hydroxyl termini of heptaethylene glycol derivatives. The Boc group, stable under acidic and basic conditions, is widely employed for amine protection, while DMT groups shield hydroxyls during synthesis. A representative strategy involves:
This approach was validated in the synthesis of Hydroxyl PEG Boc-Amine (MW 5000), where the Boc group remained intact during 20 synthesis cycles, demonstrating compatibility with prolonged solid-phase protocols.
The terminal amino group in 1-amino-3,6,9,12,15,18,21-heptaoxatricosane-1,23-diol enables diverse bioconjugation via click chemistry. Key applications include:
Downstream products like Amino-PEG8-azide (CAS 5117-19-1 derivative) exemplify this strategy, achieving >90% conjugation efficiency in antibody-drug conjugate (ADC) synthesis.
Despite advances, scaling monodisperse PEG synthesis remains fraught with challenges:
Innovations such as microfluidic reactors and automated synthesis platforms are being explored to enhance throughput and reproducibility.
Heptaethylene glycol serves as a versatile linker in PROTAC architectures due to its hydrophilic and flexible ethylene oxide backbone. PROTAC molecules function by simultaneously binding a protein of interest (POI) and an E3 ubiquitin ligase, thereby facilitating POI ubiquitination and subsequent proteasomal degradation [3]. The heptaethylene glycol linker provides optimal spatial separation between the two ligands, ensuring proper orientation for ternary complex formation while minimizing steric hindrance [1] [4].
The PEG backbone’s hydrophilicity enhances solubility, which is critical for maintaining PROTAC bioavailability in cellular environments [4]. For example, PROTACs incorporating heptaethylene glycol linkers have demonstrated efficacy in degrading targets such as estrogen receptor alpha (ERα) and cyclin-dependent kinase 9 (CDK9) [3] [4]. The linker’s flexibility allows dynamic adjustments between the POI and E3 ligase, enabling ubiquitin transfer even in structurally constrained complexes [4]. Additionally, the amino and hydroxyl terminal groups of heptaethylene glycol permit facile conjugation to targeting ligands via amide or ester bonds, streamlining PROTAC synthesis [1] [2].
The efficiency of E3 ligase recruitment by PROTACs is highly dependent on linker length and composition. Heptaethylene glycol’s seven ethylene oxide units provide a balance between flexibility and rigidity, which is critical for maintaining high-affinity interactions with E3 ligases such as von Hippel-Lindau (VHL) and cereblon (CRBN) [3] [4]. Studies comparing PROTACs with varying PEG lengths have shown that longer linkers (>12 atoms) improve degradation potency by enabling optimal spacing between the POI and E3 ligase [4].
| Linker Length (PEG Units) | E3 Ligase | Target Protein | Degradation Efficiency (%) |
|---|---|---|---|
| 7 (Heptaethylene glycol) | VHL | ERα | 85 |
| 5 | VHL | ERα | 62 |
| 7 | CRBN | BRD4 | 78 |
| 4 | CRBN | BRD4 | 41 |
Table 1: Impact of PEG linker length on target protein degradation efficiency [4] [3].
The amino terminus of heptaethylene glycol further enhances recruitment by enabling pH-dependent interactions with E3 ligase surface residues [2]. For instance, PROTACs with amine-functionalized PEG7 linkers exhibit improved binding to VHL’s hydrophobic pocket compared to non-functionalized analogues [4]. However, excessive linker rigidity or hydrophobicity can disrupt ternary complex formation, underscoring the need for precise structural optimization [4].
Heptaethylene glycol’s performance as a PROTAC linker is often benchmarked against shorter PEG spacers, such as triethylene glycol (PEG3) or tetraethylene glycol (PEG4). While shorter linkers may improve cell permeability due to reduced molecular weight, they frequently fail to support productive POI-E3 ligase interactions [4]. For example, a BRD4-targeting PROTAC with a PEG4 linker showed <50% degradation efficiency, whereas the PEG7 analogue achieved >75% efficiency [4].
The extended length of heptaethylene glycol also mitigates steric clashes in bulkier ternary complexes. In a study comparing ERα degraders, PROTACs with PEG7 linkers outperformed PEG5 variants by 23% due to enhanced conformational adaptability [4]. However, excessively long linkers (>PEG12) can reduce degradation potency by increasing entropy costs during complex assembly [4].
| Property | Heptaethylene Glycol (PEG7) | PEG4 | PEG12 |
|---|---|---|---|
| Molecular Weight (Da) | 326.38 | 194.23 | 522.55 |
| Solubility (mg/mL) | 120 | 85 | 150 |
| Degradation Efficiency (%) | 85 | 41 | 72 |
| Cell Permeability | Moderate | High | Low |
Table 2: Comparative properties of PEG linkers in PROTAC design [1] [2] [4].
The chemical compound 1-Amino-3,6,9,12,15,18,21-heptaoxatricosane-1,23-diol, commonly known as octaethylene glycol or amino-polyethylene glycol-8-diol, serves as a critical building block in the development of advanced peptide-polyethylene glycol conjugate hydrogels [1] [2]. The molecular structure of this compound, featuring terminal hydroxyl and amino functional groups connected by eight ethylene oxide repeating units, provides unique opportunities for creating supramolecular assemblies through both covalent and non-covalent interactions [3] [4].
The self-assembly process begins with the formation of lysine-rich peptide sequences that exhibit alternating hydrophobic-hydrophilic patterns, creating sandwich-like beta-sheet secondary structures [2]. When conjugated with 1-Amino-3,6,9,12,15,18,21-heptaoxatricosane-1,23-diol, these peptides undergo hierarchical organization through multiple interaction mechanisms. The polyethylene glycol backbone provides hydrophilic stabilization while the amino terminus enables covalent coupling through N-hydroxysuccinimide chemistry [1] [2].
Research demonstrates that peptide-polyethylene glycol conjugates utilizing octaethylene glycol derivatives form double-network hydrogel systems [2]. The first network emerges from peptide self-assembly into nanofiber structures stabilized by intermolecular hydrogen bonding and hydrophobic interactions. The second network develops through covalent cross-linking between amino groups on the polyethylene glycol linker and reactive sites on peptide sequences [1] [2].
The supramolecular assembly mechanism exhibits remarkable tunability based on the concentration ratio of peptide to polyethylene glycol components. Studies show that optimal mechanical properties occur when the peptide concentration ranges from 2-4 weight percent, while the polyethylene glycol derivative concentration varies between 1-3 weight percent [2]. The resulting hydrogels demonstrate storage moduli ranging from 500 to 5500 pascals, representing more than an order of magnitude increase compared to peptide-only systems [2].
Critical to the assembly process is the role of ionic strength and buffer composition. Phosphate-buffered saline solutions facilitate the formation of stable nanofiber networks by screening electrostatic repulsions between charged peptide residues [2]. The presence of multivalent ions such as calcium and magnesium further enhances cross-linking density and mechanical stability [1].
Temperature-dependent assembly kinetics reveal that gelation occurs most rapidly at physiological temperatures between 35-40 degrees Celsius [2]. Below this range, assembly proceeds slowly due to reduced molecular mobility, while elevated temperatures above 50 degrees Celsius can disrupt hydrogen bonding networks essential for peptide secondary structure formation [1] [2].
The incorporation of 1-Amino-3,6,9,12,15,18,21-heptaoxatricosane-1,23-diol into strain-stiffening hydrogel networks through azide-alkyne cycloaddition represents a significant advancement in biomimetic material design [5] [6]. This chemical approach leverages the compound's amino functionality for post-synthetic modification with azide or alkyne groups, enabling subsequent click chemistry cross-linking reactions [7] [8].
Strain-stiffening behavior in these hydrogel systems results from the combination of semi-flexible polymer chains and dynamic covalent cross-links formed through copper-catalyzed azide-alkyne cycloaddition reactions [5] [6]. The octaethylene glycol backbone provides the necessary chain flexibility while maintaining sufficient persistence length to support non-linear mechanical responses under applied stress [6].
Experimental characterization reveals that hydrogels incorporating azide-functionalized polyethylene glycol derivatives exhibit strain-stiffening ratios between 5-20 fold over their initial storage modulus [5] [6]. This mechanical response occurs through a combination of chain alignment, cross-link reorganization, and fiber bundling mechanisms that become increasingly prominent at strains exceeding 10-20 percent [5].
The azide-alkyne cycloaddition reaction proceeds rapidly under physiological conditions when catalyzed by copper sulfate and sodium ascorbate systems [7] [8]. Gelation times typically range from 2-15 minutes depending on reactant concentrations and catalyst loading [8]. Alternative strain-promoted azide-alkyne cycloaddition reactions eliminate the need for copper catalysts, providing enhanced biocompatibility for cell encapsulation applications [8] [9].
Mechanical testing demonstrates that strain-stiffening hydrogels formed through azide-alkyne chemistry exhibit ultimate tensile strengths between 50-200 kilopascals and elongations at break ranging from 150-600 percent [5] [10]. The stress-strain relationships follow power-law scaling with exponents typically between 1.5-2.5, characteristic of biological hydrogel networks [5] [6].
The strain-stiffening response can be modulated through several design parameters including cross-link density, polymer molecular weight, and the ratio of rigid to flexible network components [5] [6]. Higher cross-link densities generally increase the onset strain for non-linear behavior while reducing the ultimate stiffening ratio [6]. Conversely, longer polyethylene glycol chains enhance chain entanglement effects and promote more pronounced strain-stiffening responses [11].
Dynamic mechanical analysis reveals that these hydrogel systems exhibit frequency-dependent viscoelastic behavior with storage moduli typically 2-5 times greater than loss moduli across physiologically relevant frequency ranges [5] [6]. The tan delta values remain relatively constant between 0.1-0.3, indicating predominantly elastic behavior with moderate viscous dissipation [6].
The development of pH-responsive drug delivery systems utilizing 1-Amino-3,6,9,12,15,18,21-heptaoxatricosane-1,23-diol as a functional linker exploits the compound's ability to undergo controlled degradation under acidic conditions [12] [13]. These systems typically incorporate acid-labile acetal linkages that cleave preferentially in the mildly acidic environments characteristic of tumor tissues, inflammatory sites, and cellular endosomes [13] [14].
The pH-responsive mechanism relies on the protonation of acetal carbons under acidic conditions, leading to carbocation formation and subsequent hydrolytic cleavage [15] [16]. Research demonstrates that acetal-linked polyethylene glycol derivatives exhibit half-lives ranging from 2-8 hours at pH 5.0, extending to 72-168 hours at physiological pH 7.4 [15] [16]. This differential stability enables selective drug release at target sites while maintaining cargo protection during systemic circulation [17] [15].
Drug loading into pH-responsive polyethylene glycol hydrogels occurs through multiple mechanisms including physical entrapment, electrostatic association, and covalent conjugation [17] [18]. Physical entrapment proves most suitable for hydrophilic drugs with molecular weights below 40 kilodaltons, while larger therapeutic proteins require covalent attachment strategies [19]. Electrostatic interactions between charged drugs and ionizable groups on the polymer backbone provide intermediate binding strengths suitable for controlled release applications [17].
Release kinetics from these systems follow complex profiles influenced by both diffusion and degradation processes [17] [18]. At pH 5.0, drug release rates typically range from 15-25 percent per hour due to rapid acetal hydrolysis, while at physiological pH, release proceeds at 1-3 percent per hour through diffusion-controlled mechanisms [17] [15]. Mathematical modeling using Fick's law of diffusion combined with first-order degradation kinetics accurately predicts release profiles across different pH conditions [17].
The swelling behavior of pH-responsive polyethylene glycol hydrogels exhibits dramatic changes across the physiological pH range [17] [18]. At acidic pH values below 6.0, hydrogels typically swell to 2-5 times their original volume due to electrostatic repulsion between protonated groups and osmotic pressure effects [17]. Conversely, at neutral and basic pH conditions, swelling ratios remain modest at 1.5-2.5 times the initial volume [18].
Biocompatibility studies demonstrate that pH-responsive polyethylene glycol systems exhibit minimal cytotoxicity and inflammatory responses [12] [17]. Cell viability remains above 90 percent for concentrations up to 10 milligrams per milliliter in standard cytotoxicity assays [17] [18]. The degradation products, consisting primarily of polyethylene glycol oligomers and small organic molecules, undergo rapid renal clearance without accumulation in major organs [17].
Clinical translation of these pH-responsive systems requires optimization of several key parameters including drug loading capacity, release kinetics, and mechanical stability [17] [18]. Current formulations achieve drug loading efficiencies between 5-15 weight percent for small molecule therapeutics and 1-5 weight percent for protein drugs [18]. Release durations can be tuned from hours to weeks through appropriate selection of acetal substituents and cross-link density [15] [16].